![molecular formula C7H6BrClN2S B11793845 5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11793845.png)
5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride is a heterocyclic compound that features a bromine atom, a thieno ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor and its role in various biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride typically involves the bromination of thieno[2,3-b]pyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) . The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-b]pyridine derivatives .
Applications De Recherche Scientifique
5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which can be useful in understanding cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer drugs.
Industry: The compound can be used in the development of new materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can disrupt various signaling pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-c]pyridine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory properties.
2-Amino-5-bromopyridine: This compound is structurally similar and is used in various synthetic applications.
Uniqueness
5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of both thieno and pyridine rings. This unique structure contributes to its distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C7H6BrClN2S |
|---|---|
Poids moléculaire |
265.56 g/mol |
Nom IUPAC |
5-bromothieno[2,3-b]pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H5BrN2S.ClH/c8-5-1-4-2-6(9)11-7(4)10-3-5;/h1-3H,9H2;1H |
Clé InChI |
DNLBTHSNOHWFJB-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(SC2=NC=C1Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3-(methylthio)benzo[B]thiophene](/img/structure/B11793765.png)


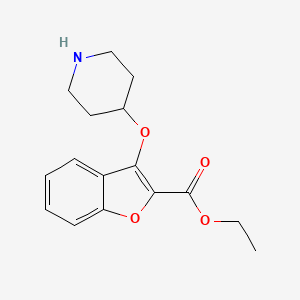
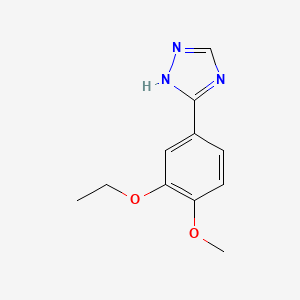
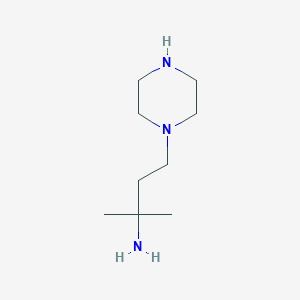
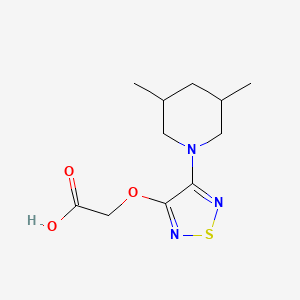
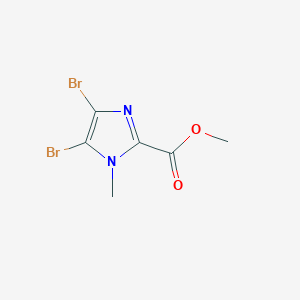



![6-Chloro-8-isopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11793824.png)
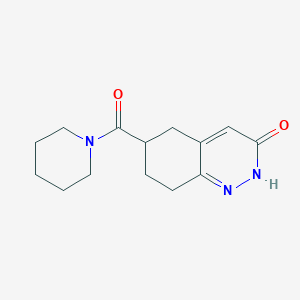
![4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793835.png)
